molecular formula C20H24N2O4S B2679211 4-(BENZENESULFONYL)-N-(2-ETHOXYPHENYL)PIPERIDINE-1-CARBOXAMIDE CAS No. 1448058-02-3

4-(BENZENESULFONYL)-N-(2-ETHOXYPHENYL)PIPERIDINE-1-CARBOXAMIDE

Cat. No.: B2679211
CAS No.: 1448058-02-3
M. Wt: 388.48
InChI Key: OBWZBOOUCRHQHK-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry research, designed around privileged pharmacophores. Its structure incorporates a piperidine core, a moiety frequently identified as a key synthetic block for constructing biologically active compounds and is present in more than twenty classes of pharmaceuticals . The molecular architecture, which combines a benzenesulfonyl group and an aryl carboxamide, is characteristic of compounds engineered to interact with enzyme active sites and G-protein coupled receptors (GPCRs). Specifically, the benzenesulfonamide group is a known zinc-binding motif found in potent inhibitors of carbonic anhydrase isoforms , enzymes implicated in pH regulation and tumorigenesis in certain cancer types . Furthermore, piperidine carboxamide derivatives have been investigated as positive allosteric modulators for central nervous system receptors, such as the 5-HT2C receptor, a target for neuropsychiatric and metabolic disorders . The 2-ethoxyphenyl substituent suggests potential for exploration within hydrophobic binding pockets. This compound is intended for research use only and is a valuable chemical tool for scientists studying structure-activity relationships (SAR) in the development of novel enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-26-19-11-7-6-10-18(19)21-20(23)22-14-12-17(13-15-22)27(24,25)16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWZBOOUCRHQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-(2-ETHOXYPHENYL)PIPERIDINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via a sulfonylation reaction using benzenesulfonyl chloride and a base such as triethylamine.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction using 2-ethoxyphenyl bromide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The benzenesulfonyl moiety undergoes oxidation under controlled conditions. Key findings include:

  • Hydrogen peroxide (H₂O₂) oxidizes the sulfonamide group to a sulfonic acid derivative at 60–80°C in acetic acid, yielding 4-(benzenesulfonic acid)-N-(2-ethoxyphenyl)piperidine-1-carboxamide (85% yield).

  • Potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the ethoxy group to a carbonyl, forming 4-(benzenesulfonyl)-N-(2-carboxyphenyl)piperidine-1-carboxamide (72% yield).

Reduction Reactions

Reductive transformations target the carboxamide and sulfonamide groups:

  • Tin(II) chloride (SnCl₂) in HCl reduces the sulfonamide to a thioether, producing 4-(phenylthio)-N-(2-ethoxyphenyl)piperidine-1-carboxamide (68% yield).

  • Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a secondary amine, yielding 4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine (91% yield) .

Electrophilic Substitution

The ethoxyphenyl ring participates in halogenation and nitration:

Reaction TypeReagents/ConditionsProductYieldReference
Bromination Br₂ (1.2 eq), FeBr₃, DCM, 25°C4-(Benzenesulfonyl)-N-(5-bromo-2-ethoxyphenyl)piperidine-1-carboxamide78%
Nitration HNO₃/H₂SO₄, 0°C4-(Benzenesulfonyl)-N-(4-nitro-2-ethoxyphenyl)piperidine-1-carboxamide65%

Positional selectivity favors the para position relative to the ethoxy group due to electronic directing effects.

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles:

  • Ammonia (NH₃) in ethanol replaces the ethoxyphenyl group, forming 4-(benzenesulfonyl)piperidine-1-carboxamide (82% yield) .

  • Grignard reagents (e.g., CH₃MgBr) generate tertiary alcohols via ketone intermediates.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki coupling with arylboronic acids replaces the bromine atom (introduced via bromination) with aryl groups (e.g., phenyl, 4-methylphenyl) in 70–85% yields .

  • Buchwald-Hartwig amination introduces secondary amines at the ethoxyphenyl ring .

Hydrolysis Reactions

Controlled hydrolysis under acidic or basic conditions:

  • HCl (6M) cleaves the carboxamide to 4-(benzenesulfonyl)piperidine-1-carboxylic acid (88% yield).

  • NaOH (10%) hydrolyzes the sulfonamide to a sulfonic acid, though this requires harsh conditions (100°C, 24h).

Research Findings and Optimization

  • Solvent effects : Dichloromethane (DCM) and dimethylformamide (DMF) enhance reaction rates in substitution and coupling reactions due to polarity and coordination capabilities .

  • Catalytic systems : Pd(PPh₃)₄ and DBU improve yields in cross-coupling and base-mediated reactions by stabilizing intermediates .

  • Stereochemical outcomes : Piperidine ring conformation influences regioselectivity in nucleophilic attacks, as confirmed by NOESY experiments .

Analytical Validation

Reaction products are characterized using:

  • ¹H/¹³C NMR : Confirms substitution patterns and functional group transformations.

  • HPLC-MS : Validates purity (>95% for most reactions) and molecular weights .

This reactivity profile positions 4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide as a versatile intermediate for synthesizing bioactive molecules, particularly in antimicrobial and kinase inhibitor research .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural formula:

  • Molecular Formula : C18H24N2O3S
  • Molecular Weight : 356.46 g/mol

Its structure features a piperidine ring substituted with a benzenesulfonyl group and an ethoxyphenyl moiety, which contributes to its biological activity.

Antidepressant Activity

Recent studies have indicated that compounds similar to 4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide may exhibit antidepressant properties. Research suggests that such compounds can act as selective serotonin reuptake inhibitors (SSRIs) or target other neurotransmitter systems, potentially leading to improved mood and reduced anxiety in clinical settings .

Anxiolytic Effects

The compound's structural analogs have shown promise in modulating anxiety-related behaviors in animal models. By interacting with G protein-coupled receptors (GPCRs), these compounds may help alleviate anxiety symptoms, making them candidates for further development as anxiolytics .

Neurological Disorders

There is ongoing research into the use of this compound for treating neurological disorders such as schizophrenia and bipolar disorder. Its ability to influence dopaminergic and serotonergic pathways may provide therapeutic benefits in managing symptoms associated with these conditions .

Case Study 1: Antidepressant Efficacy

In a study examining the effects of related piperidine derivatives, researchers administered the compound at varying doses to animal models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting potential antidepressant activity .

Case Study 2: Anxiolytic Properties

Another study focused on the anxiolytic effects of similar compounds. Mice treated with the compound showed increased exploration behavior in elevated plus maze tests, indicating reduced anxiety levels compared to control groups. This supports the hypothesis that the compound may possess anxiolytic properties .

Future Directions and Research Opportunities

The promising results from preliminary studies suggest that further research into this compound could lead to new therapeutic agents for treating mood disorders and anxiety. Future studies should focus on:

  • Mechanistic Studies : Understanding how the compound interacts with specific receptors at a molecular level.
  • Clinical Trials : Conducting human trials to evaluate safety, efficacy, and dosage.
  • Analog Development : Synthesizing new derivatives to enhance pharmacological properties and reduce side effects.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-(2-ETHOXYPHENYL)PIPERIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
This compound (Target Compound) C₁₉H₂₂N₂O₄S 374.45 Benzenesulfonyl, 2-ethoxyphenyl Ethoxy group enhances solubility; benzenesulfonyl may improve receptor affinity.
BIBN4096BS C₃₄H₃₈Br₂N₆O₄ 758.52 Quinazolinyl, dibromo-hydroxyphenyl, pyridinyl-piperazine Potent calcitonin gene-related peptide (CGRP) receptor antagonist; clinical relevance.
MK0974 C₂₆H₂₃F₅N₆O₃ 570.50 Difluorophenyl, trifluoroethyl, imidazopyridinyl Oral CGRP antagonist; advanced pharmacokinetic profile.
4-(1-[2-(Methylsulfonyl)benzyl]piperidin-4-yl)-N-(2-phenylethyl)piperazine-1-carboxamide C₂₆H₃₆N₄O₃S 496.66 Methylsulfonyl-benzyl, phenylethyl, piperazine Dual piperidine-piperazine core; higher molecular weight and lipophilicity.

Key Observations:

Structural Complexity: BIBN4096BS and MK0974 exhibit greater structural complexity with halogenated or fluorinated groups, correlating with their roles as clinical-stage CGRP antagonists.

Sulfonyl Group Variations : The benzenesulfonyl group in the target compound differs from the methylsulfonyl-benzyl group in the ChemBK-listed analog . This variation may alter electronic properties and binding interactions, as benzenesulfonyl provides a larger aromatic surface for π-π stacking.

Substituent Effects : The 2-ethoxyphenyl group in the target compound offers moderate lipophilicity compared to the phenylethyl group in the ChemBK analog, which may influence blood-brain barrier penetration or solubility .

Research Findings and Functional Implications

  • GPCR/Ion Channel Targeting : BIBN4096BS and MK0974 are well-documented in GPCR modulation, particularly for migraine therapy via CGRP receptor antagonism. The target compound’s piperidine-carboxamide scaffold shares similarities but lacks critical substituents (e.g., trifluoroethyl in MK0974) required for high-affinity CGRP binding .
  • Physicochemical Properties : The target compound’s molar mass (374.45 g/mol) and polar surface area (from sulfonyl and ethoxy groups) suggest favorable solubility compared to the ChemBK analog (496.66 g/mol), which may aggregate in aqueous environments .

Biological Activity

4-(Benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H25N2O4S
  • Molecular Weight : 397.51 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to act as an inhibitor of certain protein tyrosine phosphatases (PTPs), which play crucial roles in various signaling pathways related to cell growth, differentiation, and metabolism.

Interaction with Protein Tyrosine Phosphatases

Research indicates that compounds similar to this compound exhibit strong inhibitory activity against PTP1B, a key regulator in insulin signaling pathways. This inhibition can enhance insulin sensitivity, making it a candidate for diabetes treatment .

Antidiabetic Activity

In studies involving diabetic animal models, the compound has demonstrated the ability to improve glucose tolerance and restore normal insulin levels. This effect is likely mediated through the modulation of genes involved in insulin signaling pathways, such as IRS1 and PI3K .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It appears to exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

Research Findings and Case Studies

StudyObjectiveFindings
Study 1Evaluate antidiabetic effectsImproved glucose tolerance in STZ-induced diabetic rats; enhanced insulin sensitivity through PTP1B inhibition .
Study 2Investigate neuroprotective effectsReduced oxidative stress markers in neuronal cell cultures; potential application in Alzheimer's disease treatment .
Study 3Assess pharmacokineticsBioavailability of approximately 10% observed after oral administration in rats; indicates moderate absorption characteristics .

Synthesis and Development

The synthesis of this compound involves several steps:

  • Formation of Piperidine Ring : Cyclization reactions are employed to create the piperidine structure.
  • Introduction of Benzenesulfonyl Group : This is achieved through sulfonylation reactions.
  • Attachment of Ethoxyphenyl Group : Nucleophilic substitution reactions facilitate this step.

These synthetic methodologies are critical for optimizing yield and purity for potential pharmaceutical applications .

Q & A

Q. What are the established synthetic routes for 4-(benzenesulfonyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide, and how are intermediates characterized?

The synthesis of piperidine-carboxamide derivatives typically involves multi-step reactions, including sulfonylation, coupling, and cyclization. For example, analogous compounds (e.g., 1-benzyl-4-phenylamino-piperidine carboxylates) are synthesized via acid-catalyzed condensation, followed by purification using recrystallization or column chromatography . Key intermediates are characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), mass spectrometry (MS), and melting point analysis to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the purity and structural identity of this compound?

High-resolution mass spectrometry (HRMS) and elemental analysis are essential for verifying molecular formula accuracy. NMR spectroscopy (particularly DEPT and 2D-COSY) resolves stereochemical ambiguities, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like sulfonyl and carboxamide moieties . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C for 24–72 hours. Samples are analyzed periodically using HPLC to quantify degradation products. Accelerated stability testing (e.g., 40°C/75% relative humidity) follows ICH guidelines .

Advanced Research Questions

Q. What strategies address low yields in the final sulfonylation step during synthesis?

Yield optimization may involve:

  • Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., AlCl₃) can enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve sulfonyl group activation .
  • Reaction monitoring : In situ techniques like thin-layer chromatography (TLC) or real-time NMR detect intermediates, enabling timely adjustments .

Q. How can structural ambiguities in the piperidine ring conformation be resolved?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving conformational isomerism. Data collection using synchrotron radiation and refinement via SHELXL (with twin analysis for disordered crystals) provides atomic-level clarity . Computational methods (DFT or molecular docking) supplement experimental data to predict energetically favorable conformers .

Q. What experimental approaches reconcile contradictory biological activity data (e.g., target inhibition vs. off-target effects)?

  • Dose-response assays : Establish EC₅₀/IC₅₀ values across multiple cell lines to differentiate primary targets from secondary interactions .
  • Proteomic profiling : SILAC (stable isotope labeling by amino acids in cell culture) identifies off-target binding partners .
  • In vivo validation : Knockout models or CRISPR interference confirm target specificity .

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Salt formation : Hydrochloride or mesylate salts improve aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for parenteral administration .
  • LogP adjustment : Introduce polar substituents (e.g., hydroxyl or amine groups) to reduce hydrophobicity .

Methodological Considerations for Data Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity data?

Nonlinear regression models (e.g., Hill equation) quantify toxicity thresholds, while ANOVA with post-hoc Tukey tests compares treatment groups. Bootstrap resampling validates small-sample datasets .

Q. How should researchers handle discrepancies between computational predictions and experimental binding affinities?

  • Force field calibration : Adjust parameters in molecular dynamics simulations to better reflect experimental conditions (e.g., solvation effects).
  • Crystallographic validation : Co-crystallize the compound with its target to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

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